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Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde diacetate

Cat. No.: B119578

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
properties of 5-Nitro-2-furaldehyde diacetate, a key intermediate in the synthesis of various
pharmaceutical compounds. This document details its characteristic spectral data across
multiple analytical techniques, offers standardized experimental protocols for its synthesis and
analysis, and presents a visual workflow for its spectroscopic characterization.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for 5-Nitro-2-
furaldehyde diacetate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 5-Nitro-2-furaldehyde Diacetate
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Table 2: 13C NMR Spectroscopic Data of 5-Nitro-2-furaldehyde Diacetate

Chemical Shift (6) ppm

Assignment

Data not explicitly found in search results

Carbonyl carbons of acetate groups (-C=0)

Data not explicitly found in search results

Carbons of the furan ring

Data not explicitly found in search results

Methine carbon (-CH(OAC)z2)

Data not explicitly found in search results

Methyl carbons of acetate groups (-OCOCHS3)

Vibrational and Mass Spectrometry Data

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of 5-Nitro-2-furaldehyde Diacetate

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b119578?utm_src=pdf-body
https://www.benchchem.com/product/b119578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Technique Key Peaks / Values Interpretation

Characteristic absorptions for

R Spect Specific peak values not C=0 (ester), C-O, and NO2
ectrosco
P i available functional groups are
expected.

Corresponds to the molecular
Molecular lon (M*): m/z = ]
Mass Spectrometry (MS) weight of the compound

243.17
(CoHoNO?7).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Quantitative UV-Vis spectroscopic data, including specific absorption maxima (Amax) and molar
absorptivity (¢) values for 5-Nitro-2-furaldehyde diacetate, were not explicitly available in the
searched literature. However, nitrofuran derivatives typically exhibit strong UV absorption due
to the conjugated system of the furan ring and the nitro group. For related compounds like
nitrofurantoin, absorption maxima are observed around 370 nm.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic
analysis of 5-Nitro-2-furaldehyde diacetate.

Synthesis of 5-Nitro-2-furaldehyde Diacetate

This protocol is adapted from established synthetic procedures.

Materials:

2-Furaldehyde

Acetic anhydride

Fuming nitric acid

Pyridine
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Ice

40% Sodium hydroxide solution

Ethanol

Dilute acetic acid

Procedure:

A mixture of 143 grams of acetic anhydride and 43.7 grams of fuming nitric acid (d=1.5 g/ml)
is prepared and cooled to 0°C.[1]

A solution of 49.5 grams of 2-furaldehyde diacetate in 51 grams of acetic anhydride is added
dropwise to the nitrating mixture over 30-40 minutes, maintaining the temperature at or
below -5°C.[1]

The reaction mixture is stirred for 3 hours at this temperature.[1]
The mixture is then poured onto crushed ice.

With continuous stirring, a 40% solution of sodium hydroxide is added until the separation of
an oil is complete.[1]

The aqueous layer is separated and discarded.
An equal volume of pyridine is cautiously added in small portions to the oil.

The mixture is warmed for a period and then diluted with 2-3 volumes of ice-water, leading to
the precipitation of the crude product.[1]

The precipitate is collected by filtration and washed sequentially with dilute acetic acid and
then water until it is free of pyridine.[1]

The crude 5-nitro-2-furaldehyde diacetate is recrystallized from ethanol to yield the purified
product.[1]

Spectroscopic Analysis
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. NMR Spectroscopy (*H and 13C)

Sample Preparation: Dissolve 5-10 mg of purified 5-Nitro-2-furaldehyde diacetate in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The
solution should be filtered through a glass wool plug into a clean NMR tube to remove any
particulate matter.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

o The spectral width should encompass the expected chemical shift range for aromatic and
aliphatic protons.

13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o The spectral width should cover the expected range for carbonyl, aromatic, and aliphatic
carbons.

. Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
o Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
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o Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
o Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Acquire a background spectrum of the clean salt plate and subtract it from the sample
spectrum.

. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
separation prior to analysis.

Data Acquisition (GC-MS):

[¢]

Inject the sample solution into the GC. The sample is vaporized and separated on a
capillary column.

[e]

The separated components enter the mass spectrometer.

[e]

lonize the sample using a suitable method (e.g., Electron lonization - El).

o

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a
detector records the abundance of each ion.

. UV-Visible Spectroscopy
Sample Preparation:

o Prepare a stock solution of known concentration by accurately weighing the compound
and dissolving it in a UV-transparent solvent (e.g., methanol or ethanol).
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o Prepare a series of dilutions from the stock solution to create standards of varying
concentrations.

e Instrumentation: A dual-beam UV-Vis spectrophotometer.

o Data Acquisition:

[e]

Use a cuvette filled with the pure solvent as a blank to zero the instrument.

o

Record the absorbance spectra of the standard solutions over a relevant wavelength
range (e.g., 200-500 nm).

o

Identify the wavelength of maximum absorbance (Amax).

[¢]

A plot of absorbance at Amax versus concentration (Beer's Law plot) can be used to
determine the molar absorptivity (€).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
5-Nitro-2-furaldehyde diacetate.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b119578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification

Synthesis of 5-Nitro-2-furaldehyde diacetate
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Caption: Spectroscopic analysis workflow for 5-Nitro-2-furaldehyde diacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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